molecular formula C13H8ClF3N2O2S B11648926 N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide

Cat. No.: B11648926
M. Wt: 348.73 g/mol
InChI Key: CLSPNLOZZIKLID-UHFFFAOYSA-N
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Description

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide is a complex organic compound that features a furan ring, a carbamothioyl group, and a phenyl ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with furan-2-carboxylic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the carbamothioyl group can form covalent bonds with target proteins, leading to prolonged effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)aniline
  • 3-amino-4-chlorobenzotrifluoride
  • 4-chloro-3-aminobenzotrifluoride

Uniqueness

N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide is unique due to its combination of a furan ring and a carbamothioyl group, which imparts distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H8ClF3N2O2S

Molecular Weight

348.73 g/mol

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C13H8ClF3N2O2S/c14-8-4-3-7(13(15,16)17)6-9(8)18-12(22)19-11(20)10-2-1-5-21-10/h1-6H,(H2,18,19,20,22)

InChI Key

CLSPNLOZZIKLID-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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